N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
The target compound is a benzamide derivative featuring a 3,4-dimethoxy-substituted benzene ring linked via a tertiary amine to a 6-methyl-1,3-benzothiazol-2-yl group. A 3-(1H-imidazol-1-yl)propyl chain is attached to the amide nitrogen, and the molecule exists as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for pharmacokinetic optimization.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-16-5-7-18-21(13-16)31-23(25-18)27(11-4-10-26-12-9-24-15-26)22(28)17-6-8-19(29-2)20(14-17)30-3;/h5-9,12-15H,4,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPUUBTZBEKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Preparation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The imidazole and benzothiazole moieties are then linked to a benzamide backbone through a series of coupling reactions, often involving reagents such as carbodiimides or phosphonium salts.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole or benzothiazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced imidazole or benzothiazole derivatives.
Substitution: Formation of alkylated or acylated benzamide derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving imidazole and benzothiazole derivatives.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are sensitive to imidazole or benzothiazole moieties.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural analogs and their distinguishing features:
Shared Structural Motifs
- Imidazole-Propyl Linker : The 3-(1H-imidazol-1-yl)propyl chain is a common feature in compounds like N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride () and 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (). This linker likely influences binding interactions in biological targets due to imidazole’s hydrogen-bonding capability .
- Benzothiazole Core : The 6-methyl-1,3-benzothiazol-2-yl group in the target compound is structurally analogous to the 6-fluoro-substituted benzothiazole in and . Fluorine substitution often enhances metabolic stability, whereas methyl groups may improve lipophilicity .
Divergent Substituents and Their Implications
Table 1: Structural and Functional Comparison
Key Observations:
Benzamide vs. Benzothiophene: The target’s 3,4-dimethoxybenzamide group distinguishes it from the benzothiophene carboxamide in .
Salt Form: The hydrochloride salt in the target compound and improves solubility compared to non-ionic analogs like , which may exhibit lower bioavailability .
Benzothiazole Substitution : The 6-methyl group in the target compound vs. 6-fluoro in and suggests divergent electronic effects. Fluorine’s electronegativity may enhance metabolic stability, while methyl groups could favor hydrophobic interactions .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound notable for its intricate structure, which combines imidazole, benzothiazole, and benzamide moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 488.99 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4S |
| Molecular Weight | 488.99 g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide; hydrochloride |
| InChI | InChI=1S/C23H24N4O4S.ClH |
While specific mechanisms of action for this compound remain largely unexplored, it is believed that the compound may interact with various biological targets, potentially modulating pathways related to oxidative stress and inflammation. Its structural components suggest possible interactions with enzymes or receptors sensitive to imidazole or benzothiazole moieties.
Pharmacological Properties
Research indicates that compounds bearing similar structures often exhibit a range of pharmacological properties:
- Antimicrobial Activity : Many benzimidazole derivatives have shown significant antibacterial and antifungal effects. For instance, studies on related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The imidazole and benzothiazole components are associated with anticancer activities. Compounds within this class have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .
Case Studies and Research Findings
Recent studies have highlighted the potential of benzimidazole derivatives in treating various ailments:
- Antibacterial Activity : A study reported that certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
- Antifungal Efficacy : Compounds similar to this compound demonstrated antifungal properties against Candida albicans with MIC values indicating effectiveness compared to established treatments .
Summary of Biological Activities
The following table summarizes the biological activities reported for similar compounds:
| Activity Type | Example Compounds | Notable Findings |
|---|---|---|
| Antibacterial | Benzimidazole derivatives | Effective against S. aureus, MIC = 2 μg/ml |
| Antifungal | Various derivatives | Effective against C. albicans, MIC = 250 μg/ml |
| Anticancer | Imidazole-based compounds | Inhibited growth in multiple cancer cell lines |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:
- Reagents and Solvents : Use of sodium hydroxide (base) and dimethylformamide (solvent) to facilitate selective amide bond formation and imidazole alkylation .
- Temperature and Time : Elevated temperatures (e.g., reflux conditions) are often necessary for cyclization steps, with reaction times ranging from 6–24 hours depending on intermediate stability .
- Protective Groups : Temporary protection of reactive sites (e.g., amines) using Boc (tert-butoxycarbonyl) groups prevents unwanted side reactions .
- Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are critical for isolating the hydrochloride salt with ≥95% purity .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | Higher yields for cyclization |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Purification Method | Column chromatography | Removes unreacted starting materials |
Basic Research Question
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are spectral data interpreted?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Stretching bands at 1650–1680 cm⁻¹ confirm amide (C=O) groups, while S-H bonds in thiazole intermediates appear at ~2634 cm⁻¹ .
- Mass Spectrometry (ESI-MS) :
Q. Table 2: Key Spectral Markers
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Imidazole ring | 7.5–8.5 (1H, singlet) | N/A |
| Methoxy (-OCH₃) | 3.7–3.9 (3H, singlet) | N/A |
| Amide (C=O) | N/A | 1650–1680 |
Advanced Research Question
Q. How can computational methods like quantum chemical calculations improve reaction pathway design for analogs of this compound?
Methodological Answer:
- Reaction Path Search : Quantum mechanics (e.g., DFT calculations) predicts transition states and intermediates for key steps like imidazole alkylation or amide coupling .
- Condition Optimization : Machine learning algorithms analyze historical reaction data (e.g., solvent polarity, catalyst loading) to recommend optimal conditions for new derivatives .
- Energy Profiling : Computational models identify energetically favorable pathways, reducing trial-and-error experimentation by 30–50% .
Advanced Research Question
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using both enzymatic assays (e.g., fluorescence-based) and cellular viability tests (e.g., MTT assay) to distinguish direct inhibition from off-target effects .
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., methoxy vs. ethoxy groups) identifies structural features responsible for assay discrepancies .
- Pharmacokinetic Profiling : Assess compound stability in assay media (e.g., serum protein binding) to explain variability in IC₅₀ values .
Advanced Research Question
Q. How do structural modifications to the benzothiazole or imidazole moieties influence reactivity and biological target selectivity?
Methodological Answer:
- Benzothiazole Modifications :
- Electron-withdrawing groups (e.g., -F at position 6) enhance electrophilicity, improving kinase inhibition but reducing solubility .
- Methyl/ethyl substituents (positions 4/5) increase lipophilicity, enhancing membrane permeability .
- Imidazole Modifications :
- Propyl linker length adjustments (C3 vs. C4) alter conformational flexibility, impacting receptor binding kinetics .
Q. Table 3: Impact of Substituents on Activity
| Substituent Position | Modification | Biological Effect |
|---|---|---|
| Benzothiazole C6 | Fluorine | ↑ Kinase inhibition, ↓ solubility |
| Imidazole linker | C3 → C4 chain | Alters binding pocket fit |
Advanced Research Question
Q. What experimental design frameworks minimize variability in pharmacological evaluations?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to simultaneously test variables (e.g., concentration, incubation time) and identify interactions affecting assay reproducibility .
- Negative/Positive Controls : Include reference compounds (e.g., known enzyme inhibitors) to normalize inter-assay variability .
- Blinded Analysis : Independent replication of dose-response curves by separate researchers reduces observer bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
